4-Bromo-6-(3-methoxyphenyl)pyrimidine
Overview
Description
“4-Bromo-6-(3-methoxyphenyl)pyrimidine” is a synthetic compound that falls under the pyrimidine family of organic compounds. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford pure intermediate .Molecular Structure Analysis
The molecular structure of “4-Bromo-6-(3-methoxyphenyl)pyrimidine” is characterized by the presence of a bromine atom and a methoxyphenyl group attached to a pyrimidine ring . The InChI code for this compound is1S/C11H9BrN2O/c1-15-9-4-2-3-8 (5-9)11-10 (12)6-13-7-14-11/h2-7H,1H3
. Chemical Reactions Analysis
Pyrimidine derivatives have been involved in various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Also, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Scientific Research Applications
Application in Neuroprotection and Anti-neuroinflammatory Agents
- Scientific Field : Pharmaceutical Research .
- Summary of the Application : Pyrimidine and its derivatives, including “4-Bromo-6-(3-methoxyphenyl)pyrimidine”, have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Application in the Synthesis of 4-Bromo Quinolines
- Scientific Field : Organic Chemistry .
- Summary of the Application : “4-Bromo-6-(3-methoxyphenyl)pyrimidine” has been used in the synthesis of 4-bromo quinolines .
- Methods of Application : The compound is used in a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides. The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility .
- Results or Outcomes : The 4-bromo quinolines synthesized could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at C4 position of quinolines .
Application in Anticancer Activity
- Scientific Field : Pharmaceutical Research .
- Summary of the Application : Pyrimidine and its derivatives, including “4-Bromo-6-(3-methoxyphenyl)pyrimidine”, have been studied for their anticancer activity .
- Methods of Application : A series of novel pyrimidine derivatives were designed and synthesized. The anticancer activity was evaluated using various in vitro assays .
- Results or Outcomes : The molecular results revealed that certain pyrimidine derivatives have promising anticancer properties. Among the synthesized compounds, 4-chloro and 4-bromo pyrimidine hybrids showed 5–6 times more activity against the A-549 cell line and 2–3 times more activity against other cell lines than the parent compound .
Application in the Synthesis of Pyridopyrimidine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : “4-Bromo-6-(3-methoxyphenyl)pyrimidine” has been used in the synthesis of pyridopyrimidine derivatives .
- Methods of Application : The compound is used in various synthetic protocols to prepare these pyridopyrimidine derivatives .
- Results or Outcomes : The pyridopyrimidine derivatives synthesized could further undergo various reactions to provide a variety of functionalized compounds with molecular diversity .
Application in Neuroprotection
- Scientific Field : Pharmaceutical Research .
- Summary of the Application : Pyrimidine and its derivatives, including “4-Bromo-6-(3-methoxyphenyl)pyrimidine”, have been studied for their neuroprotective activity .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective properties. Among the 14 synthesized compounds, six showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Application in Antibacterial Activity
- Scientific Field : Pharmaceutical Research .
- Summary of the Application : Pyrimidine and its derivatives, including “4-Bromo-6-(3-methoxyphenyl)pyrimidine”, have been studied for their antibacterial activity .
- Methods of Application : A series of novel pyrimidine derivatives were designed and synthesized. The antibacterial activity was evaluated using various in vitro assays .
- Results or Outcomes : The molecular results revealed that certain pyrimidine derivatives have promising antibacterial properties. Among the synthesized compounds, 4-chloro and 4-bromo pyrimidine hybrids showed 5–6 times more activity against certain bacterial strains .
Safety And Hazards
While specific safety and hazard information for “4-Bromo-6-(3-methoxyphenyl)pyrimidine” is not available, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling similar compounds .
properties
IUPAC Name |
4-bromo-6-(3-methoxyphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDDBVOMVRMXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276561 | |
Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(3-methoxyphenyl)pyrimidine | |
CAS RN |
1260913-58-3 | |
Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260913-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 4-bromo-6-(3-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801276561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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